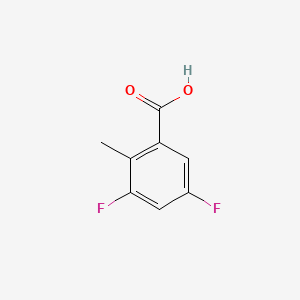

3,5-Difluoro-2-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-difluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGLKDIYYKDEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602585 | |

| Record name | 3,5-Difluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003710-06-2 | |

| Record name | 3,5-Difluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluoro-2-methylbenzoic Acid (CAS: 1003710-06-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Difluoro-2-methylbenzoic acid (CAS: 1003710-06-2), a fluorinated aromatic carboxylic acid with significant potential in various scientific and industrial sectors. This document details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and explores its current and potential applications, particularly in drug discovery and agrochemicals. Spectroscopic data, where available, is presented to aid in the identification and characterization of this compound.

Introduction

This compound is a substituted aromatic carboxylic acid. The presence of two fluorine atoms and a methyl group on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable building block in organic synthesis.[1] The strategic incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] This guide aims to consolidate the available technical information on this compound to support its use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 1003710-06-2 | [3] |

| Molecular Formula | C₈H₆F₂O₂ | [3] |

| Molecular Weight | 172.13 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Benzoic acid, 3,5-difluoro-2-methyl- | [3] |

| Appearance | White to off-white solid | Commercial Suppliers |

| Boiling Point | 254.5 ± 35.0 °C (Predicted) | Public Databases |

| Density | 1.359 ± 0.06 g/cm³ (Predicted) | Public Databases |

| pKa | 3.19 ± 0.25 (Predicted) | Public Databases |

| InChI | InChI=1S/C8H6F2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) | [3] |

| InChIKey | PTGLKDIYYKDEQX-UHFFFAOYSA-N | [3] |

| SMILES | CC1=C(C=C(C=C1F)F)C(=O)O | [3] |

Synthesis

Proposed Synthetic Pathway: Directed ortho-Lithiation of 3,5-Difluorobenzoic Acid

The synthesis of this compound can be envisioned to proceed via the directed ortho-lithiation of 3,5-difluorobenzoic acid, followed by methylation. The carboxylic acid group directs the lithiation to the ortho position (C2 or C6). Due to the presence of two fluorine atoms, the acidity of the aromatic protons is increased, facilitating the lithiation.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 3. This compound | C8H6F2O2 | CID 20111761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 3,5-Difluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis pathway for 3,5-Difluoro-2-methylbenzoic acid, a valuable fluorinated building block in pharmaceutical and agrochemical research. The described methodology focuses on a practical and accessible route for laboratory-scale synthesis.

Introduction

This compound is a substituted aromatic carboxylic acid incorporating two fluorine atoms and a methyl group. This specific arrangement of functional groups makes it a key intermediate in the synthesis of various biologically active molecules. The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, including metabolic stability, binding affinity, and lipophilicity. This guide details a two-step synthesis beginning with the bromination of 3,5-difluorotoluene, followed by a Grignard reaction and subsequent carboxylation.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from commercially available 3,5-difluorotoluene. The logical workflow for this synthesis is outlined below.

An In-depth Technical Guide to 3,5-Difluoro-2-methylbenzoic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and key data for 3,5-Difluoro-2-methylbenzoic acid, a fluorinated aromatic carboxylic acid of interest to researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

This compound is a substituted benzoic acid derivative. The presence of two fluorine atoms and a methyl group on the benzene ring influences its chemical reactivity and physical properties.

Quantitative Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below. This data is essential for experimental design, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₈H₆F₂O₂[1][2] |

| Molecular Weight | 172.13 g/mol [1][2] |

| IUPAC Name | This compound[2] |

| CAS Number | 1003710-06-2[1][2][3] |

| Canonical SMILES | CC1=C(C=C(C=C1F)F)C(=O)O[2] |

| InChI | InChI=1S/C8H6F2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12)[2] |

| InChIKey | PTGLKDIYYKDEQX-UHFFFAOYSA-N[2] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This diagram illustrates the arrangement of the constituent atoms and the positions of the fluoro and methyl substituents on the benzoic acid backbone.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically proprietary or published in specialized scientific literature and patents. As a useful research chemical, its synthesis would likely involve multi-step organic reactions.[1] A general, illustrative workflow for the synthesis of a substituted benzoic acid is provided below.

References

Spectroscopic and Spectrometric Characterization of 3,5-Difluoro-2-methylbenzoic Acid: A Technical Overview

Introduction

3,5-Difluoro-2-methylbenzoic acid is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure and properties is crucial for its application and development. This technical guide provides a comprehensive overview of the predicted spectroscopic and spectrometric data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining such data are also presented.

Predicted Spectroscopic and Spectrometric Data

Due to the limited availability of experimental spectra in public databases, the following data is based on computational predictions. These predictions provide valuable insights into the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Broad Singlet | 1H | -COOH |

| ~7.2 - 7.4 | Multiplet | 1H | Ar-H |

| ~6.9 - 7.1 | Multiplet | 1H | Ar-H |

| ~2.3 | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O |

| ~163 (d, J ≈ 250 Hz) | C-F |

| ~161 (d, J ≈ 250 Hz) | C-F |

| ~132 | Ar-C |

| ~125 | Ar-C |

| ~115 (d, J ≈ 20 Hz) | Ar-C |

| ~112 (d, J ≈ 20 Hz) | Ar-C |

| ~15 | -CH₃ |

Note: 'd' denotes a doublet, and 'J' represents the coupling constant in Hertz. The predicted values for fluorine-coupled carbons are approximate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch |

| ~1150 | Strong | C-F stretch |

| ~900 | Medium | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The predicted data is for electron ionization (EI).

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 172 | 80 | [M]⁺ (Molecular Ion) |

| 155 | 100 | [M - OH]⁺ |

| 127 | 60 | [M - COOH]⁺ |

| 99 | 40 | [C₆H₂F₂]⁺ |

Experimental Protocols

The following are general experimental protocols for acquiring spectroscopic and spectrometric data for solid organic compounds like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation :

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

Data Acquisition :

-

The spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum and enhance the signal of carbon atoms.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Spectrum : A background spectrum of the clean ATR crystal is recorded to subtract atmospheric and instrumental interferences.[1]

-

Sample Application : A small amount of the solid this compound is placed directly onto the ATR crystal.[1]

-

Pressure Application : A pressure arm is used to ensure good contact between the sample and the crystal surface.

-

Data Collection : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Cleaning : After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol or ethanol).

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : A small amount of the sample is introduced into the ion source, typically via a direct insertion probe for solid samples. The sample is then vaporized by heating.

-

Ionization : The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

General Workflow for Spectroscopic Analysis

References

The Unexplored Therapeutic Potential of 3,5-Difluoro-2-methylbenzoic Acid Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

Abstract

Derivatives of 3,5-Difluoro-2-methylbenzoic acid represent a largely unexplored chemical space with significant potential for biological activity. While direct research on this specific scaffold is limited in publicly available literature, the strategic incorporation of fluorine and methyl groups onto the benzoic acid core suggests promising avenues for drug discovery. This technical guide synthesizes information on the known biological activities of structurally related fluorinated and methylated benzoic acid derivatives to extrapolate the potential therapeutic applications of this novel class of compounds. We present potential activities in oncology, infectious diseases, and enzyme inhibition, alongside generalized experimental protocols for their synthesis and evaluation. This document aims to serve as a foundational resource to stimulate and guide future research into the pharmacological properties of this compound derivatives.

Introduction: The Rationale for Fluorination and Methylation in Drug Design

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological properties.[1] Fluorine's high electronegativity and small atomic radius can significantly influence a molecule's lipophilicity, metabolic stability, acidity, and binding affinity to biological targets.[1][2] This often leads to drug candidates with improved efficacy and reduced side effects.[1] Similarly, the strategic placement of a methyl group can provide steric hindrance to prevent metabolic degradation and can enhance binding to hydrophobic pockets of target proteins. The combination of these features in the this compound scaffold presents a compelling case for the investigation of its derivatives as novel therapeutic agents. Although primarily recognized as an intermediate for agrochemicals, its structural alerts warrant a thorough investigation into its potential pharmacological activities.[3]

Potential Biological Activities

Based on the activities of other substituted benzoic acid derivatives, we can hypothesize several potential biological activities for derivatives of this compound.

Anticancer Activity

Numerous benzoic acid derivatives have been investigated for their anticancer properties.[1][4] For instance, certain naturally occurring benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), which are key therapeutic targets in oncology.[4] The proposed mechanism for some of these compounds involves the induction of reactive oxygen species (ROS) and apoptosis mediated by Caspase-3.[4]

Table 1: Anticancer Activity of Selected Benzoic Acid Derivatives

| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Triazolyl benzoic acid hybrids | Compound 14 | MCF-7 | 15.6 | [1] |

| Quinazolinone derivatives | Compound 5 | MCF-7 | 100 | [1] |

| Naphthalen-1-yl) methyleneamino)benzoic acid | - | Human cervical cancer | 17.84 | [1] |

Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties and are used as food preservatives.[5] Studies on various substituted benzoic acids have demonstrated activity against a range of bacteria, including Escherichia coli and Staphylococcus aureus.[5] The mechanism of action is often attributed to the disruption of the bacterial cell membrane and inhibition of essential enzymes. While fluoro-substituted derivatives have shown variable activity, with some being weak inhibitors, the combination of substitutions on the this compound scaffold could yield potent antimicrobial agents.[2] For example, 3,5-dichloro derivatives of a pyrazole-benzoic acid scaffold have shown potent antibacterial activity.[2]

Table 2: Antibacterial Activity of Selected Benzoic Acid Derivatives

| Compound Class | Specific Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrazole-benzoic acid | 3,4-Dichloro derivative | Staphylococci | 0.5 | [2] |

| Pyrazole-benzoic acid | 3,5-Dichloro derivative | Enterococci | 4 | [2] |

| Hydroxybenzoic acid | 2-hydroxybenzoic acid | E. coli O157 | 1000 | [5] |

Enzyme Inhibition

Derivatives of benzoic acid have been shown to inhibit various enzymes, suggesting that this compound derivatives could be tailored to act as specific enzyme inhibitors.

-

Tyrosinase Inhibition: Certain synthetic benzoic acid amides and esters have demonstrated potent tyrosinase inhibitory activity, with IC50 values in the low micromolar range, significantly more potent than the standard inhibitor kojic acid.[6][7]

-

α-Amylase Inhibition: Hydroxylated benzoic acid derivatives have been studied for their ability to inhibit α-amylase, a key enzyme in carbohydrate digestion. The inhibitory effect is dependent on the number and position of hydroxyl groups.[8][9][10]

Table 3: Enzyme Inhibitory Activity of Selected Benzoic Acid Derivatives

| Enzyme Target | Compound Class | Specific Derivative Example | IC50 (µM) | Reference |

| Tyrosinase | Benzamide derivative | Compound 7 | 1.09 | [6][7] |

| α-Amylase | Trihydroxybenzoic acid | 2,3,4-trihydroxybenzoic acid | 17,300 | [8][10] |

Methodologies for Synthesis and Evaluation

The following sections outline generalized protocols for the synthesis of amide and ester derivatives of this compound and for their subsequent biological evaluation.

Synthesis of Amide Derivatives

A common method for the synthesis of amides from carboxylic acids involves the activation of the carboxylic acid followed by reaction with an amine.

Protocol 1: General Synthesis of 3,5-Difluoro-2-methylbenzamides

-

Activation of the Carboxylic Acid: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, DMF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and a base (e.g., triethylamine, diisopropylethylamine). Stir the mixture at room temperature for 30 minutes.

-

Amine Coupling: Add the desired primary or secondary amine to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours.

-

Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Synthesis of Ester Derivatives

Esterification can be achieved through several methods, including Fischer esterification or by using coupling agents.

Protocol 2: General Synthesis of 3,5-Difluoro-2-methylbenzoates

-

Acid-Catalyzed Esterification (Fischer Esterification): Dissolve this compound in an excess of the desired alcohol. Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a basic solution (e.g., saturated NaHCO3) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol 3: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol 4: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare a serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Workflows and Potential Mechanisms

To aid in the conceptualization of a research program for these derivatives, the following diagrams illustrate a typical experimental workflow and a potential signaling pathway that could be targeted.

Conclusion and Future Directions

While the biological activities of this compound derivatives have not been extensively reported, the foundational principles of medicinal chemistry strongly suggest their potential as a source of novel therapeutic agents. The strategic placement of fluorine and methyl substituents on the benzoic acid core provides a promising starting point for the development of compounds with potential anticancer, antimicrobial, and enzyme-inhibiting properties. This whitepaper provides a theoretical framework and generalized practical guidance to encourage and facilitate research in this underexplored area. Future work should focus on the synthesis of a diverse library of amide, ester, and other derivatives of this compound, followed by systematic screening against a panel of biological targets to uncover their therapeutic potential. Structure-activity relationship studies will be crucial in optimizing hit compounds into lead candidates for further preclinical development.

References

- 1. preprints.org [preprints.org]

- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Difluoro-2-methylbenzoic Acid: A Key Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-Difluoro-2-methylbenzoic acid, a versatile fluorinated building block with significant applications in medicinal chemistry and materials science. This document details its physicochemical properties, general synthetic approaches, key chemical transformations, and its notable role in the synthesis of the therapeutic agent Lifitegrast.

Physicochemical and Spectroscopic Data

This compound is a white to off-white solid.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzoic acid core, imparts specific reactivity and conformational properties to the molecule and its derivatives. A summary of its known and predicted physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | PubChem[2] |

| Molecular Weight | 172.13 g/mol | PubChem[2] |

| CAS Number | 1003710-06-2 | PubChem[2] |

| Appearance | White to off-white solid | ChemicalBook[1] |

| Boiling Point (Predicted) | 254.5 ± 35.0 °C | ChemicalBook[1] |

| Density (Predicted) | 1.359 ± 0.06 g/cm³ | ChemicalBook[1] |

| pKa (Predicted) | 3.19 ± 0.25 | ChemicalBook[1] |

Spectroscopic Data

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general synthetic strategy can be proposed based on established methods for the preparation of polysubstituted benzoic acids. A plausible route would involve the oxidation of the corresponding aldehyde, 3,5-difluoro-2-methylbenzaldehyde.

General Experimental Protocol: Oxidation of an Aldehyde to a Carboxylic Acid

A general procedure for the oxidation of an aldehyde to a carboxylic acid using hydrogen peroxide and a diphenyl diselenide catalyst has been reported for the synthesis of 3,5-difluorobenzoic acid.[5] This method could likely be adapted for the synthesis of the title compound.

-

To a stirred solution of diphenyl diselenide (0.02 mmol) in water (0.2 mL), add 30% w/w hydrogen peroxide (1 mmol).

-

Stir the mixture at room temperature until it becomes colorless.

-

Add the starting aldehyde, 3,5-difluoro-2-methylbenzaldehyde (1 mmol).

-

Continue stirring at room temperature for approximately 6 hours, monitoring the reaction by thin-layer chromatography.

-

Upon completion, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude carboxylic acid.

-

Purify the crude product by recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis of substituted benzoic acids, which could be applied to the preparation of this compound.

Key Reactions and Applications

The carboxylic acid moiety of this compound is its most reactive site, readily undergoing reactions such as esterification and amidation. Amidation is a particularly important transformation in medicinal chemistry for the construction of amide bonds, which are prevalent in biologically active molecules.

Amidation Reactions

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis. This reaction typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling agents.

General Experimental Protocol: Amidation of a Carboxylic Acid

The following is a standard protocol for the amidation of a carboxylic acid using a carbodiimide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to minimize side reactions.[6]

-

Dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), HOBt (1.2 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the coupling agent, EDC (1.2 eq), portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup, typically involving dilution with an organic solvent and washing with aqueous sodium bicarbonate and brine.

-

Dry the organic layer, concentrate it, and purify the crude amide product by column chromatography.

The logical flow of a typical amidation reaction is depicted in the following diagram.

Application in Drug Discovery: The Synthesis of Lifitegrast

A prominent application of this compound is as a key intermediate in the synthesis of Lifitegrast, a lymphocyte function-associated antigen 1 (LFA-1) antagonist used for the treatment of keratoconjunctivitis sicca (dry eye syndrome).[7][8]

The synthesis of Lifitegrast involves the coupling of several building blocks, with the final steps typically involving the formation of two amide bonds.[9] While specific details of the industrial synthesis are proprietary, published routes for Lifitegrast and its analogues demonstrate the crucial role of amidation reactions.[9][10]

The LFA-1/ICAM-1 Signaling Pathway and the Mechanism of Action of Lifitegrast

Lifitegrast functions by inhibiting the interaction between LFA-1, an integrin found on the surface of T-cells, and its ligand, intercellular adhesion molecule 1 (ICAM-1).[11][12] This interaction is a key step in the inflammatory cascade that contributes to dry eye disease. By blocking this interaction, Lifitegrast reduces T-cell mediated inflammation on the ocular surface.[13][14]

The binding of LFA-1 to ICAM-1 facilitates the migration of T-cells to sites of inflammation, where they release pro-inflammatory cytokines.[12] This perpetuates the inflammatory cycle and leads to damage of the ocular surface. Lifitegrast, by binding to LFA-1, prevents its interaction with ICAM-1, thereby reducing T-cell adhesion and migration and dampening the inflammatory response.[12][14]

The following diagram illustrates the LFA-1/ICAM-1 signaling pathway and the inhibitory action of Lifitegrast.

Biological Activity of Lifitegrast Analogues

The development of Lifitegrast has spurred research into analogues with modified structures to explore structure-activity relationships. The inhibitory activity of these compounds against the LFA-1/ICAM-1 interaction is typically quantified by their half-maximal inhibitory concentration (IC₅₀).

Table 2: LFA-1/ICAM-1 Antagonist Activity of Lifitegrast Analogues

| Compound | Modification from Lifitegrast | IC₅₀ (nM) | Source |

| Lifitegrast | - | 19 | [10] |

| Analogue 1a | Benzofuran-6-carbonyl replaced with Benzofuran-6-ylsulfonyl | 11 | [10] |

| Analogue 1b | Benzofuran-6-carbonyl replaced with Benzofuran-6-ylmethylcarbamoyl | 14 | [10] |

| Analogue 1c | Benzofuran-6-carbonyl replaced with 2-(Benzofuran-5-yl)acetyl | 12 | [10] |

| Analogue 1d | Benzofuran-6-carbonyl replaced with [7][11][12]triazolo[1,5-a]pyridine-6-carbonyl | 17 | [10] |

| Analogue 1e | Benzofuran-6-carbonyl replaced with 3-Ethynylbenzoyl | 16 | [10] |

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by its fluorine and methyl substituents, make it an attractive starting material for the synthesis of complex molecules with applications in medicinal chemistry, agrochemicals, and materials science. Its role in the synthesis of the FDA-approved drug Lifitegrast highlights its significance in the development of novel therapeutics. Further exploration of the reactivity of this compound and its derivatives is likely to lead to the discovery of new and important molecules.

References

- 1. This compound CAS#: 1003710-06-2 [amp.chemicalbook.com]

- 2. This compound | C8H6F2O2 | CID 20111761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. spectrabase.com [spectrabase.com]

- 5. 3,5-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Lifitegrast - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Lifitegrast? [synapse.patsnap.com]

- 13. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessh.org [accessh.org]

A Technical Review of 3,5-Difluoro-2-methylbenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-2-methylbenzoic acid is a fluorinated aromatic carboxylic acid that has garnered significant interest as a versatile building block in various fields, including pharmaceuticals, agrochemicals, and materials science. The strategic placement of two fluorine atoms and a methyl group on the benzoic acid scaffold imparts unique physicochemical properties that are highly sought after in the design of novel molecules with enhanced biological activity and material characteristics. This technical guide provides a comprehensive review of the current research on this compound, focusing on its synthesis, physicochemical properties, and key applications.

Physicochemical Properties

This compound is a white to off-white solid. While extensive experimental data from peer-reviewed literature is limited, a compilation of predicted and available data provides a profile of its key properties.

| Property | Value | Source |

| CAS Number | 1003710-06-2 | |

| Molecular Formula | C₈H₆F₂O₂ | |

| Molecular Weight | 172.13 g/mol | |

| Predicted Boiling Point | 254.5 ± 35.0 °C | ChemicalBook |

| Predicted Density | 1.359 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 3.19 ± 0.25 | ChemicalBook |

Synthesis

A general workflow for a plausible synthetic approach is outlined below. It is important to note that this is a hypothetical pathway and would require experimental validation.

Applications

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Pharmaceutical Drug Development

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and increase cell membrane permeability. This compound serves as a valuable scaffold for introducing these advantageous properties into active pharmaceutical ingredients (APIs). While specific drugs derived from this compound are not explicitly detailed in the reviewed literature, its structural motifs are found in various classes of therapeutic agents.

The broader family of benzoic acid derivatives has been extensively studied for a range of biological activities, including anticancer properties. Some benzoic acid derivatives have been shown to modulate the proteostasis network, which is crucial for cellular health and is often dysregulated in diseases like cancer. This involves the ubiquitin-proteasome and autophagy-lysosome pathways.

Agrochemicals

In the agrochemical industry, this compound is utilized as a precursor for the synthesis of advanced pesticides and herbicides. The presence of fluorine atoms can enhance the efficacy and environmental persistence of these agrochemicals, leading to more effective crop protection.

Materials Science

There is also emerging interest in the use of this compound in the development of electronic materials, particularly for liquid crystal displays (LCDs). The unique electronic properties conferred by the fluorinated aromatic ring can contribute to improved performance characteristics of these materials.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and biological

An In-depth Technical Guide to the Electronic Effects of Fluorine Substituents in 3,5-Difluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the fluorine and methyl substituents on the chemical properties of 3,5-Difluoro-2-methylbenzoic acid. This document delves into the interplay of inductive and resonance effects, their impact on acidity, and provides relevant experimental and analytical protocols.

Introduction

This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a methyl group on the benzoic acid scaffold significantly modulates its electronic properties, thereby influencing its reactivity, acidity, and potential biological activity. Understanding these electronic effects is crucial for the rational design of novel molecules with desired physicochemical and pharmacological profiles.

This guide will explore the combined influence of the electron-withdrawing fluorine substituents and the electron-donating methyl group, with a particular focus on the "ortho effect" exerted by the methyl group.

Electronic Effects of Substituents

The electronic properties of this compound are a composite of the individual contributions of its substituents: two fluorine atoms at the meta positions (relative to the carboxyl group) and a methyl group at the ortho position.

Fluorine Substituents (meta-positions)

Fluorine is the most electronegative element, and its primary electronic influence on the benzene ring is a strong electron-withdrawing inductive effect (-I). This effect operates through the sigma bonds, pulling electron density away from the aromatic ring and the carboxyl group. While fluorine also possesses lone pairs that can participate in a resonance-donating effect (+R), the inductive effect of fluorine is generally considered to be dominant, especially from the meta position where resonance effects are minimized. The two fluorine atoms at the 3 and 5 positions synergistically withdraw electron density from the ring, leading to a significant increase in the acidity of the benzoic acid.

Methyl Substituent (ortho-position)

The methyl group is generally considered to be weakly electron-donating through an inductive effect (+I). However, its position ortho to the carboxylic acid group introduces a significant steric interaction known as the "ortho effect". This steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring. As a result, the resonance between the carboxyl group and the aromatic ring is diminished. This disruption of coplanarity has a profound impact on the acidity of the benzoic acid, typically leading to an increase in acidity, irrespective of the electronic nature of the ortho substituent.

Combined Electronic Effects

The overall electronic character of this compound is a balance of these competing effects. The strong inductive electron withdrawal by the two fluorine atoms significantly acidifies the carboxylic proton. The ortho-methyl group, through steric hindrance, further enhances the acidity by disrupting the resonance of the carboxyl group with the ring. The electron-donating nature of the methyl group has a comparatively minor influence in this context.

Quantitative Analysis of Acidity

The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka) or, more conveniently, its pKa value (-log(Ka)). A lower pKa value indicates a stronger acid.

| Compound | pKa | Reference |

| Benzoic Acid | ~4.20 | Standard literature value |

| 2-Methylbenzoic Acid | ~3.91 | [1][2] |

| 3,5-Difluorobenzoic Acid | 3.52 (Predicted) | [3] |

| This compound | 3.19 ± 0.25 (Predicted) | [4] |

Note: An experimental pKa value for this compound was not found in the searched literature. The provided value is a computational prediction.

The predicted pKa of 3.19 for this compound indicates that it is a significantly stronger acid than benzoic acid. This is consistent with the strong electron-withdrawing nature of the two fluorine atoms and the steric influence of the ortho-methyl group.

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature. However, a general approach can be adapted from the synthesis of similar fluorinated benzoic acids, such as the synthesis of 3-arylisoquinolinones from 5-fluoro-2-methylbenzoic acid, which involves an initial lithiation step. A plausible synthetic route could involve the ortho-lithiation of 1,3-difluorobenzene followed by reaction with a methylating agent, and subsequent carboxylation.

Representative Synthetic Workflow:

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa of an acid.

Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of the analyte (this compound) of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

Add the titrant (NaOH solution) in small, known increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are invaluable for probing the electronic environment of this compound. While specific spectra for this compound were not found in the searched literature, the expected features can be inferred from the electronic effects of the substituents.

1H NMR Spectroscopy

-

Aromatic Protons: The two aromatic protons will appear as a multiplet in the downfield region (typically 7.0-8.0 ppm). The strong electron-withdrawing effect of the fluorine atoms will deshield these protons, shifting their signals downfield compared to benzoic acid.

-

Methyl Protons: The methyl protons will appear as a singlet in the upfield region (typically 2.0-2.5 ppm).

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet far downfield (typically >10 ppm), and its chemical shift will be concentration and solvent dependent.

13C NMR Spectroscopy

-

Carbonyl Carbon: The carbonyl carbon of the carboxyl group will appear in the downfield region (typically 165-175 ppm).

-

Aromatic Carbons: The aromatic carbons will appear in the range of 110-140 ppm. The carbons directly attached to the fluorine atoms will show a large C-F coupling constant. The electron-withdrawing fluorine atoms will cause a downfield shift for the carbons they are attached to and an upfield shift for the adjacent carbons.

FT-IR Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm-1 is characteristic of the O-H stretching vibration of the carboxylic acid dimer.

-

C=O Stretch: A strong absorption band in the region of 1680-1710 cm-1 corresponds to the C=O stretching vibration of the carboxyl group. The electron-withdrawing fluorine atoms will likely shift this band to a higher wavenumber compared to benzoic acid.

-

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm-1 are indicative of the C-F stretching vibrations.

Conclusion

The electronic properties of this compound are dominated by the strong inductive electron-withdrawing effects of the two fluorine atoms and the steric "ortho effect" of the methyl group. These combined effects result in a significant increase in the acidity of the molecule, as reflected in its low predicted pKa value. This enhanced acidity and the specific substitution pattern make this compound a valuable building block for the synthesis of more complex molecules in drug discovery and materials science. Further experimental validation of its pKa and detailed spectroscopic characterization will provide a more complete understanding of this interesting molecule.

References

- 1. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog [evergreensinochem.com]

- 2. What is the pKa value of 2 - Methylbenzoic Acid? - Blog [evergreensinochem.com]

- 3. 3,5-Difluorobenzoic acid CAS#: 455-40-3 [m.chemicalbook.com]

- 4. This compound CAS#: 1003710-06-2 [amp.chemicalbook.com]

A Technical Guide to 3,5-Difluoro-2-methylbenzoic Acid for Research Professionals

An In-depth Review of Commercial Suppliers, Quality Benchmarks, and Applications in Synthetic Chemistry

For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical intermediates is a critical starting point for successful discovery and manufacturing. 3,5-Difluoro-2-methylbenzoic acid, a fluorinated aromatic carboxylic acid, serves as a key building block in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical sectors. This technical guide provides a comprehensive overview of commercial suppliers, quality specifications, and practical considerations for the use of this versatile reagent in a research setting.

Commercial Availability and Supplier Specifications

This compound is available from a range of commercial suppliers catering to research and bulk-scale needs. The purity of the material is a key consideration for its application in sensitive synthetic protocols. The following table summarizes the offerings from several notable suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification |

| Pharmaffiliates | 1003710-06-2 | C₈H₆F₂O₂ | 172.13 | Not specified; sold as a research chemical |

| Royal Business Enterprises (via IndiaMART) | 1003710-06-2 | C₈H₆F₂O₂ | Not specified | ≥ 98.0% |

| Apollo Scientific (via Dabos) | 1003710-06-2 | C₈H₆F₂O₂ | Not specified | Not specified |

| Wuhan Chemwish Technology Co., Ltd. (via ChemicalBook) | 1003710-06-2 | C₈H₆F₂O₂ | 172.13 | 98% |

It is important to note that while purity is often stated as a minimum percentage, a detailed Certificate of Analysis (CoA) should be requested from the supplier to understand the impurity profile and the analytical methods used for quality control.

The Strategic Importance of Fluorination in Drug Discovery

The inclusion of fluorine atoms in active pharmaceutical ingredients (APIs) is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of a molecule. Fluorine's high electronegativity and small size can influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound provides a valuable scaffold for introducing these advantageous properties into new chemical entities.

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis. Its carboxylic acid group can be readily transformed into esters, amides, and other functional groups, while the fluorinated aromatic ring can participate in various coupling reactions. These characteristics make it a valuable precursor for creating complex molecules for applications in pharmaceuticals, agrochemicals, and electronic materials.

Sourcing and Procurement Workflow

The following diagram illustrates a typical workflow for the sourcing and procurement of this compound for research purposes, from initial supplier identification to final quality verification.

Caption: Workflow for sourcing and procurement of research chemicals.

Experimental Protocol: A Note on Availability

While this compound is recognized as a valuable synthetic intermediate, detailed, publicly accessible experimental protocols for its specific use are not readily found in the surveyed literature. Researchers will need to apply their expertise in organic synthesis to adapt general procedures for reactions involving benzoic acids to this specific fluorinated analog. Key transformations would include standard protocols for esterification, amidation, and cross-coupling reactions, taking into account the electronic effects of the fluorine and methyl substituents on the aromatic ring.

Quality Control and Characterization

Independent verification of the identity and purity of the received material is a crucial step before its use in any experimental work. Standard analytical techniques for the characterization of this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess for the presence of organic impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound by separating it from any non-volatile impurities.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Logical Relationship for Supplier Evaluation

The process of selecting a suitable supplier involves a logical progression from initial identification to a final decision based on a combination of factors. The following diagram illustrates this logical relationship.

Caption: Logical flow for the evaluation and selection of a chemical supplier.

Methodological & Application

Application Notes and Protocols for the Synthesis of HIV-1 Integrase Inhibitors Utilizing a Fluorinated Benzoic Acid Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel inhibitors targeting HIV-1 integrase is a cornerstone of modern antiretroviral therapy. This enzyme is essential for the replication of the HIV-1 virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. Blocking this process effectively halts the viral life cycle. A variety of chemical scaffolds have been investigated for their ability to inhibit HIV-1 integrase, with a focus on compounds that can chelate the divalent metal ions in the enzyme's active site.

Rationale for the Benzamide Scaffold

The design of the benzamide-based inhibitors described herein is centered on creating molecules that can effectively interact with the active site of HIV-1 integrase. The core structure typically features a chelating motif that binds to the essential magnesium ions in the enzyme's catalytic core. The fluorinated benzamide portion of the molecule serves as a key pharmacophore, contributing to the binding affinity and overall inhibitory activity of the compound.

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of benzamide derivatives as HIV-1 integrase inhibitors, using 5-Fluoro-2-methylbenzoic acid as a key building block.

Protocol 1: Synthesis of 5-Fluoro-2-methylbenzoyl chloride

This initial step activates the carboxylic acid for subsequent amidation.

Materials:

-

5-Fluoro-2-methylbenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

-

Rotary evaporator

-

Schlenk line or nitrogen atmosphere setup

Procedure:

-

To a solution of 5-Fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 5-Fluoro-2-methylbenzoyl chloride is typically used in the next step without further purification.

Protocol 2: Amide Coupling to Synthesize Benzamide Derivatives

This protocol describes the coupling of the activated benzoic acid with a suitable amine-containing core, which will vary depending on the specific inhibitor being synthesized.

Materials:

-

5-Fluoro-2-methylbenzoyl chloride (from Protocol 1)

-

Amine-containing core structure (e.g., an amino-substituted heterocyclic compound)

-

Anhydrous DCM or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) as a base

-

Magnetic stirrer and stirring bar

-

Standard workup and purification supplies (separatory funnel, silica gel for column chromatography)

Procedure:

-

Dissolve the amine-containing core structure (1.0 eq) and the base (1.5-2.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 5-Fluoro-2-methylbenzoyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired benzamide derivative.

Data Presentation

The following table summarizes representative data for a series of benzamide derivatives synthesized using a similar methodology, highlighting their in vitro activity against HIV-1 integrase.

| Compound ID | Structure | Yield (%) | HIV-1 Integrase Strand Transfer IC₅₀ (µM) |

| 1a | Benzamide with Core A | 75 | 0.5 |

| 1b | Benzamide with Core B | 68 | 1.2 |

| 1c | Benzamide with Core C | 82 | 0.2 |

Note: The structures of "Core A, B, and C" are hypothetical representations of different amine-containing scaffolds to which the 5-fluoro-2-methylbenzoyl group is attached. The yields and IC₅₀ values are representative examples based on published data for similar compounds.

Visualizations

Synthetic Workflow

The following diagram illustrates the general two-step synthesis of the target benzamide-based HIV-1 integrase inhibitors.

Caption: General synthetic workflow for benzamide inhibitors.

HIV-1 Integrase Inhibition Mechanism

The synthesized benzamide derivatives are designed to function as integrase strand transfer inhibitors (INSTIs). The mechanism of action is depicted below.

Caption: Mechanism of HIV-1 integrase inhibition.

Conclusion

The synthetic protocols and conceptual frameworks presented here provide a solid foundation for the development of novel benzamide-based HIV-1 integrase inhibitors. While the direct use of 3,5-Difluoro-2-methylbenzoic acid remains an underexplored area, the successful application of the closely related 5-Fluoro-2-methylbenzoic acid demonstrates the potential of this class of fluorinated benzoic acids in generating potent antiretroviral agents. Further research, including the synthesis and evaluation of derivatives from this compound, is warranted to expand the structure-activity relationship knowledge and to identify new clinical candidates for the treatment of HIV-1 infection.

Application Notes and Protocols for the Preparation of Anticancer Agents from 3,5-Difluoro-2-methylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-2-methylbenzoic acid is a valuable starting material in the synthesis of potent anticancer agents. Its unique substitution pattern provides a scaffold for the development of targeted therapies. This document outlines the preparation of a key class of anticancer compounds derived from this acid: C-X-C Motif Chemokine Receptor 2 (CXCR2) inhibitors. CXCR2 is a G-protein-coupled receptor that plays a significant role in tumor progression, angiogenesis, and metastasis.[1][2] By inhibiting CXCR2, these compounds can disrupt the signaling pathways that promote cancer growth and survival.

One prominent example of a CXCR2 inhibitor synthesized from this compound is Navarixin (SCH-527123).[2][3] This document will provide detailed protocols for the synthesis of a key benzamide intermediate from this compound, and describe the mechanism of action of CXCR2 inhibitors, supported by quantitative data and signaling pathway diagrams.

Data Presentation

The following table summarizes the in vitro activity of Navarixin, a CXCR2 inhibitor derived from a this compound backbone.

| Compound | Target(s) | Assay | Cell Line | IC50 | Reference |

| Navarixin (SCH-527123) | CXCR1 / CXCR2 | [125I]hCXCL8 Displacement | BaF3 | 36 nM (CXCR1), 2.6 nM (CXCR2) | [2] |

| Navarixin (SCH-527123) | Cytotoxicity | MTT Assay | Caco-2 | 18.78 µM | [2] |

Experimental Protocols

Synthesis of N-(1,3-dihydroxypropan-2-yl)-3,5-difluoro-2-methylbenzamide

This protocol details the synthesis of a key intermediate in the preparation of more complex CXCR2 inhibitors, starting from this compound.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

2-Amino-1,3-propanediol

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Standard laboratory glassware and equipment

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous dichloromethane.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 2 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3,5-difluoro-2-methylbenzoyl chloride. Use this crude product directly in the next step.

-

-

Amide Coupling:

-

In a separate flask, dissolve 2-amino-1,3-propanediol (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Add the crude 3,5-difluoro-2-methylbenzoyl chloride (dissolved in a small amount of anhydrous DCM) dropwise to the cooled solution of the amine.

-

Allow the reaction mixture to stir at room temperature overnight.

-

-

Work-up and Purification:

-

Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-(1,3-dihydroxypropan-2-yl)-3,5-difluoro-2-methylbenzamide.

-

Mechanism of Action and Signaling Pathway

CXCR2 inhibitors derived from this compound, such as Navarixin, are allosteric antagonists of the CXCR2 receptor.[2] This means they bind to a site on the receptor that is different from the binding site of its endogenous ligands (CXC chemokines like CXCL8). This binding prevents the receptor from activating downstream signaling pathways that are crucial for cancer cell proliferation, migration, and survival.

The activation of CXCR2 by its ligands triggers several key signaling cascades, including the MAPK, STAT3, and PI3K/Akt pathways.[1][4][5] These pathways are central to the processes of tumorigenesis.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase pathway is a chain of proteins that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. When activated by CXCR2, this pathway can lead to increased cell proliferation and differentiation.

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 is a transcription factor that, upon activation, moves to the nucleus and promotes the expression of genes involved in cell survival and proliferation.[5]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase/Akt pathway is a major signaling pathway that promotes cell survival and growth in response to extracellular signals. Its activation by CXCR2 helps cancer cells evade apoptosis (programmed cell death).

By inhibiting CXCR2, compounds derived from this compound can effectively block these pro-cancerous signaling events.

Visualizations

Caption: Synthetic workflow for the preparation of a key benzamide intermediate.

Caption: CXCR2 signaling pathway in cancer and the point of inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. dovepress.com [dovepress.com]

- 5. STAT3 controls the neutrophil migratory response to CXCR2 ligands by direct activation of G-CSF–induced CXCR2 expression and via modulation of CXCR2 signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Novel Liquid Crystal Displays Utilizing 3,5-Difluoro-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of liquid crystal displays (LCDs) is driven by the continuous development of novel liquid crystalline materials with enhanced performance characteristics. Fluorinated liquid crystals have garnered significant attention due to their unique properties, which are advantageous for modern display technologies. The incorporation of fluorine atoms into the molecular structure of liquid crystals can lead to a desirable combination of properties, including high dielectric anisotropy, low viscosity, and high thermal and chemical stability.[1][2][3] Specifically, the strategic placement of fluorine substituents can significantly influence the mesomorphic behavior, such as the clearing point and the stability of the nematic phase.[4][5]

3,5-Difluoro-2-methylbenzoic acid is a promising precursor for the synthesis of novel liquid crystals. Its difluoro-substituted phenyl ring, combined with a methyl group, offers a unique electronic and steric profile. This structure is anticipated to contribute to the formation of liquid crystalline phases with favorable electro-optical properties. While specific literature on the direct application of this compound in LCD synthesis is not abundant, its structural motifs are analogous to other fluorinated benzoic acids that have been successfully employed in the creation of high-performance liquid crystals.[5][6][7]

These application notes provide a detailed, representative protocol for the synthesis of a potential liquid crystal candidate derived from this compound. The notes also include a summary of expected quantitative data and visualizations to guide researchers in this promising area of materials science.

Hypothetical Synthesis of a Nematic Liquid Crystal

A common and effective method for the synthesis of calamitic (rod-shaped) liquid crystals is the esterification of a substituted benzoic acid with a substituted phenol. In this proposed synthesis, this compound is reacted with 4-ethoxyphenol to yield 4-ethoxyphenyl 3,5-difluoro-2-methylbenzoate, a molecule with the requisite rigid core and flexible tail to exhibit liquid crystalline behavior.

Synthetic Pathway

Caption: Proposed synthesis of a liquid crystal via esterification.

Experimental Protocol

This protocol details the synthesis of 4-ethoxyphenyl 3,5-difluoro-2-methylbenzoate.

Materials:

-

This compound (1.0 eq)

-

4-Ethoxyphenol (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Thin-layer chromatography (TLC) plates

-

Melting point apparatus

-

Polarized light microscope with a hot stage

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), 4-ethoxyphenol (1.0 eq), and DMAP (0.1 eq). Dissolve the solids in anhydrous dichloromethane.

-

Addition of DCC: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane to the flask with continuous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

-

Mesophase Analysis: Determine the phase transition temperatures of the purified compound using differential scanning calorimetry (DSC) and polarized light microscopy with a hot stage.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the synthesized liquid crystal, 4-ethoxyphenyl 3,5-difluoro-2-methylbenzoate. These values are based on typical data for structurally similar fluorinated phenyl benzoate liquid crystals.[5][8]

| Parameter | Hypothetical Value |

| Yield | 75 - 85% |

| Purity (by HPLC) | > 99.5% |

| Phase Transitions (°C) | |

| Crystal to Nematic (T_CN) | 45 - 55 |

| Nematic to Isotropic (T_NI) | 80 - 90 |

| Dielectric Anisotropy (Δε) | Positive, moderate |

| Birefringence (Δn) | 0.10 - 0.15 |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of the target liquid crystal.

Caption: Workflow for liquid crystal synthesis and analysis.

Discussion

The presence of two fluorine atoms on the benzoic acid core is expected to induce a significant dipole moment, which can contribute to a positive dielectric anisotropy, a crucial property for the operation of twisted nematic (TN) and in-plane switching (IPS) LCDs. The methyl group may influence the melting point and the viscosity of the final compound. The ethoxy tail provides the necessary flexibility and aspect ratio for the formation of a stable nematic phase over a practical temperature range.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of novel liquid crystalline materials. The proposed synthetic route and experimental protocol provide a solid foundation for researchers to explore the potential of this compound in the development of next-generation liquid crystal displays. The unique substitution pattern of this benzoic acid derivative offers opportunities for fine-tuning the physical properties of the resulting liquid crystals to meet the demanding requirements of advanced display applications. Further experimental work is warranted to validate the hypothetical data presented and to fully elucidate the structure-property relationships of liquid crystals derived from this promising precursor.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchwith.njit.edu [researchwith.njit.edu]

- 8. tandfonline.com [tandfonline.com]

Application Notes and Protocols for the Synthesis of 3,5-Difluoro-4-Methoxybenzoic Acid (DFMBA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of fluorinated benzoic acid derivatives. It first addresses the synthesis of 3,5-difluorobenzoic acid via the oxidation of 3,5-difluorotoluene. Subsequently, it outlines a viable synthetic pathway for producing 3,5-difluoro-4-methoxybenzoic acid (DFMBA), a valuable intermediate in pharmaceutical development. It is important to note that the direct synthesis of DFMBA from 3,5-difluorotoluene via oxidation and subsequent methoxylation is not chemically feasible due to regiochemical constraints. This document provides a chemically sound, alternative two-step synthesis for DFMBA from a commercially available starting material.

Part 1: Oxidation of 3,5-Difluorotoluene to 3,5-Difluorobenzoic Acid

The oxidation of the methyl group of 3,5-difluorotoluene to a carboxylic acid is a standard transformation that can be achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄). The reaction proceeds under basic conditions, and the product is isolated after acidification.

Experimental Protocol

Materials:

-

3,5-Difluorotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a 500 mL round-bottom flask, dissolve sodium hydroxide (4.0 g, 100 mmol) in 200 mL of deionized water.

-

To this solution, add 3,5-difluorotoluene (6.4 g, 50 mmol).

-

While stirring vigorously, slowly add potassium permanganate (15.8 g, 100 mmol) in small portions. The addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours, or until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Filter the mixture through a Büchner funnel to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of cold water.

-

Combine the filtrate and washings. If any purple color remains, add a small amount of sodium bisulfite until the solution is colorless.

-

Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of 3,5-difluorobenzoic acid will form.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and air dry.

-

For further purification, the crude product can be recrystallized from an ethanol/water mixture.

Data Presentation

| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| 3,5-Difluorotoluene | 128.12 | 6.4 | 50 | 1.0 |

| Potassium Permanganate | 158.03 | 15.8 | 100 | 2.0 |

| Sodium Hydroxide | 40.00 | 4.0 | 100 | 2.0 |

| 3,5-Difluorobenzoic Acid (Product) | 158.09 | - | - | (Theoretical Yield: 7.9 g) |

Note: The actual yield will vary depending on reaction conditions and purification efficiency.

Experimental Workflow

Application Notes and Protocols for Amidation and Peptide Coupling Reactions with 3,5-Difluoro-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 3,5-difluoro-2-methylbenzoic acid in amidation and peptide coupling reactions. This fluorinated benzoic acid derivative is a valuable building block in medicinal chemistry, as the incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.[1] The protocols provided herein are based on established and efficient carbodiimide-mediated and uronium-based coupling methodologies, adapted for this specific substrate.

Overview of Amidation and Peptide Coupling

Amide bond formation is a fundamental transformation in organic and medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating a milder and more efficient reaction. Common strategies involve the use of carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or uronium salts like HATU.[2][3] These methods are widely applicable for the synthesis of small molecule amides and for the incorporation of this compound as a capping agent or a non-canonical building block in peptide synthesis.

Data Presentation: Representative Amidation Reactions

The following table summarizes representative data for the amide coupling of this compound with various amines using the EDC/HOBt protocol. Please note that yields are hypothetical and based on typical results for similar fluorinated benzoic acids; actual yields will depend on the specific amine and purification efficiency.[2][4]

| Entry | Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Benzylamine | EDC/HOBt | DIPEA | DCM | 16 | RT | 88 |

| 2 | Aniline | EDC/HOBt | DIPEA | DMF | 20 | RT | 75 |

| 3 | Morpholine | EDC/HOBt | DIPEA | DCM | 12 | RT | 93 |

| 4 | L-Alanine methyl ester | HATU | DIPEA | DMF | 4 | RT | 85 |

| 5 | Glycine tert-butyl ester | EDC/HOBt | DIPEA | DCM/DMF | 18 | RT | 82 |